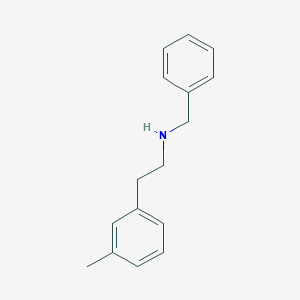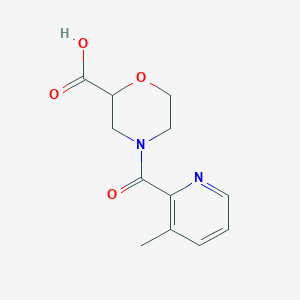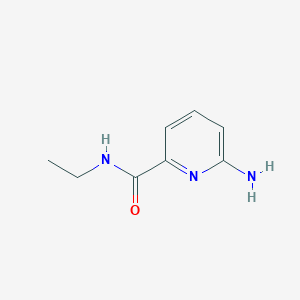![molecular formula C10H12N2O3 B7555132 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid, also known as Sarcosine, is a natural amino acid found in various tissues and fluids of the human body. It is a non-proteinogenic amino acid, which means that it is not used in the biosynthesis of proteins. Sarcosine is synthesized from glycine and is a byproduct of the metabolism of choline.
作用机制
2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid acts as a co-agonist of the NMDA receptor, which is a type of glutamate receptor. It enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function. 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has also been shown to increase the levels of glutamate in the brain, which is important for learning and memory.
Biochemical and Physiological Effects:
2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which is important for the regulation of NMDA receptors. 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has also been found to increase the levels of glutathione, an important antioxidant in the body.
实验室实验的优点和局限性
2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has several advantages as a research tool. It is readily available and relatively inexpensive. It has also been shown to be safe and well-tolerated in humans. However, there are limitations to its use in lab experiments. 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain stable levels in the blood. Additionally, it has been shown to have a narrow therapeutic window, which means that it can have toxic effects at high doses.
未来方向
There are several potential future directions for research on 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid. One area of interest is its potential use in the treatment of schizophrenia. 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has been shown to improve symptoms of schizophrenia in some studies, and further research is needed to determine its efficacy and safety. Additionally, 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has been studied as a potential biomarker for prostate cancer, and further research is needed to determine its diagnostic and prognostic value. Finally, 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has been shown to have potential as a neuroprotective agent, and further research is needed to determine its mechanisms of action and potential therapeutic applications.
合成方法
2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid can be synthesized by the reaction of glycine with formaldehyde in the presence of hydrochloric acid. The reaction yields 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid hydrochloride, which can be converted to 2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid by neutralization with sodium carbonate.
科学研究应用
2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid has been studied extensively in the field of neuroscience and has been shown to have potential therapeutic applications in the treatment of various neurological disorders. It has been found to be involved in the regulation of NMDA receptors, which are important for learning and memory.
属性
IUPAC Name |
2-[methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-3-5-11-9(7)10(15)12(2)6-8(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOALGWBGZZUOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)

![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)




![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)



![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)